Cas no 3562-84-3 (Benzbromarone)

Benzbromarone 化学的及び物理的性質
名前と識別子
-
- benzbromarone
- (3,5-dibromo-4-hydroxyphenyl)(2-ethyl-3-benzofuranyl)-methanon
- 3-(3,5-dibromo-4-hydroxybenzoyl)-2-ethyl-benzofura
- 3,5-dibromo-4-hydroxyphenyl2-ethyl-3-benzofuranylketone
- benzbromaron
- desuric
- exurate
- ketone,3,5-dibromo-4-hydroxyphenyl2-ethyl-3-benzofuranyl
- l2214
- (3,5-dibromo-4-hydroxyphenyl)-(2-ethyl-1-benzofuran-3-yl)methanone
- (3,5-Dibromo-4-hydroxyphenyl)-(2-ethylbenzofuran-3-yl)methanone
- (3,5-dibromo-4-hydroxyphenyl)-(2-ethyl-3-benzofuranyl) methanone
- (3,5-dibromo-4-hydroxyphenyl)(2-ethylbenzofuran-3-yl)methanone
- 2-Ethyl-3-(3,5-dibromo-4-hydroxybenzoyl)benzofuran
- 3-(3,5-Dibromo-4-hydroxybenzoyl)-2-ethylbenzofuran
- Hipurik
- Minuric
- Narcaricin
- Normurat
- Uricovac
- Urinorm
- (3,5-Dibromo-4-hydroxyphenyl)(2-ethyl-1-benzofuran-3-yl)methanone
- Azubromaron
- L 2214-Labaz
- Uroleap (TN)
- Harolan
- Methanone, (3,5-dibromo-4-hydroxyphenyl)(2-ethyl-3-benzofuranyl)-
- MJ 10061
- 3,5-Dibromo-4-hydroxyphenyl-2-ethyl-3-benzofuranyl ketone
- 2-Ethyl-3-(3,5-dibrom-4-hydroxybenzoyl)benzofuran
- L 2214
- Benzbromaronum [INN-Latin]
- Benzobromarona [INN-Spanish]
- Benzbromarone [USAN:INN:BAN]
- L2214-Labaz
- (3,5-Dibromo-4-hydroxyphenyl)(2-ethyl-1-benz
- AKOS015895856
- Benzbromarone, European Pharmacopoeia (EP) Reference Standard
- NCIStruc1_001498
- NCIStruc2_001681
- s4221
- NCGC00013895-03
- ML054
- AM20040270
- KS-1292
- MLS001074105
- Prestwick3_000370
- BENZBROMARONE [MI]
- Benzbromarone 100 microg/mL in Acetonitrile
- NCI60_041884
- 2,6-dibromo-4-[(2-ethyl-1-benzofuran-3-yl)carbonyl]phenol
- Benzpromarone
- MLS000737128
- 3,5-Dibromo-4-hydroxyphenyl 2-ethyl-3-benzofuranyl Ketone
- (3,5-dibromo-4-hydroxy-phenyl)-(2-ethylbenzofuran-3-yl)methanone
- Uroleap
- NSC-759281
- Prestwick_709
- HMS3394K05
- Ketone,5-dibromo-4-hydroxyphenyl 2-ethyl-3-benzofuranyl
- NCI85433
- [3,5-bis(bromanyl)-4-oxidanyl-phenyl]-(2-ethyl-1-benzofuran-3-yl)methanone
- BENZBROMARONE [EP MONOGRAPH]
- Q410435
- NCGC00013895-02
- Oprea1_140235
- (3,5-Dibromo-4-hydroxyphenyl)(2-ethyl-1-benzofuran-3-yl)methanone #
- BRD-K11717138-001-16-2
- HMS2052K05
- 4POG0RL69O
- Benzbromarone, analytical standard
- CPD000058310
- NSC 85433
- NCGC00013895-09
- BRN 0273668
- DTXSID4022652
- SY018127
- 3562-84-3
- Methanone,5-dibromo-4-hydroxyphenyl)(2-ethyl-3-benzofuranyl)-
- BCP07515
- HMS2096I21
- NSC759281
- Methanone, (3, 5-dibromo-4-hydroxyphenyl)(2-ethyl-3-benzofuranyl)-
- A822914
- CAS-3562-84-3
- 3-(3,5-Dibromo-4-Hydroxy-Benzoyl)-2-Ethyl Benzofuran
- CS-4740
- SR-01000003082
- benzbromarone; bzm; 3-(3,5-dibromo-4-hydroxybenzoyl)-2-ethylbenzofuran; (3,5-dibromo-4-hydroxyphenyl)(2-ethyl-1-benzofuran-3-yl)methanone
- R75
- UNII-4POG0RL69O
- HMS3652H15
- MFCD00078962
- HMS2093J04
- NSC-85433
- AC-6162
- NCGC00013895-11
- NCGC00022066-04
- SR-01000003082-5
- HMS3744G15
- Benzbromarone, certified reference material, TraceCERT(R)
- Besuric
- Tox21_110041
- Prestwick0_000370
- Benzbromarone (JP17/USAN/INN)
- EINECS 222-630-7
- NCGC00013895-07
- Benzofuran, 3-(3,5-dibromo-4-hydroxybenzoyl)-2-ethyl-
- BENZBROMARONE [INN]
- Benzbromarone(USAN)
- EX-A1131
- MJ-10061
- NCGC00013895-04
- L-2214
- BENZBROMARONE [USAN]
- MLS001424143
- NC00334
- CHEBI:3023
- HMS1569I21
- NCGC00013895
- NS00001815
- 3, 5-Dibromo-4-hydroxyphenyl-2-ethyl-3-benzofuranyl ketone
- DTXCID702652
- Benzbromarone,(S)
- Max-uric
- NSC85433
- Tox21_110041_1
- MLS000028522
- HMS3713I21
- cid_2333
- (3,5-dibromo-4-hydroxyphenyl)-(2-ethyl-3-benzofuranyl)methanone
- Opera_ID_1282
- BPBio1_000549
- Benzbromarone 1.0 mg/ml in Methanol
- FT-0602164
- NCGC00013895-06
- SPBio_002420
- CCG-37198
- UNM000001228903
- Prestwick2_000370
- SMR000058310
- BSPBio_000499
- SW196858-4
- NCGC00013895-05
- B4099
- Benzbromaronum
- BRD-K11717138-001-03-0
- DB12319
- Pharmakon1600-01505971
- D01056
- BDBM50158460
- Benzobromarona
- NCGC00013895-08
- SBI-0055383.P002
- SR-01000003082-6
- CHEMBL388590
- HY-B1135
- BENZBROMARONE [MART.]
- KETONE, 3,5-DIBROMO-4-HYDROXYPHENYL 2-ETHYL-3-BENZOFURANYL
- BENZBROMARONE [WHO-DD]
- HMS2230D20
- 3-[3,5-DIBROMO-4-HYDROXYBENZOYL]-2-ETHYLBENZOFURAN
- (2-Ethyl-3-benzofuranyl)-(3,5-dibrom-4-hydroxyphenyl)keton
- NCGC00013895-01
- BENZBROMARONE [JAN]
- Prestwick1_000370
- SCHEMBL48993
- (3,5-Dibromo-4-hydroxyphenyl)(2-ethyl-3-benzofuranyl)methanone
- NCGC00013895-13
- BRD-K11717138-001-30-3
- Benzbromarone (JP18/USAN/INN)
- benzbromaron?
- BRD-K11717138-001-29-5
- Benzbromarone
-
- MDL: MFCD00078962
- インチ: 1S/C17H12Br2O3/c1-2-13-15(10-5-3-4-6-14(10)22-13)16(20)9-7-11(18)17(21)12(19)8-9/h3-8,21H,2H2,1H3
- InChIKey: WHQCHUCQKNIQEC-UHFFFAOYSA-N
- ほほえんだ: BrC1C(=C(C([H])=C(C=1[H])C(C1=C(C([H])([H])C([H])([H])[H])OC2=C([H])C([H])=C([H])C([H])=C12)=O)Br)O[H]
計算された属性
- せいみつぶんしりょう: 423.91327g/mol
- ひょうめんでんか: 0
- XLogP3: 5.7
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 回転可能化学結合数: 3
- どういたいしつりょう: 421.91532g/mol
- 単一同位体質量: 421.91532g/mol
- 水素結合トポロジー分子極性表面積: 50.4Ų
- 重原子数: 22
- 複雑さ: 405
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- 互変異性体の数: 4
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 白色から白色の結晶粉末
- 密度みつど: 1.6211 (rough estimate)
- ゆうかいてん: 150.0 to 154.0 deg-C
- ふってん:
- フラッシュポイント: 264.7ºC
- 屈折率: 1.6010 (estimate)
- PSA: 50.44000
- LogP: 5.45680
- マーカー: 1065
Benzbromarone セキュリティ情報
Benzbromarone 税関データ
- 税関コード:2932190090
- 税関データ:
中国税関番号:
2932999099概要:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
Benzbromarone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | KS-1292-10MG |
Benzbromarone |
3562-84-3 | >97% | 10mg |
£51.00 | 2025-02-08 | |
TRC | B185200-2.5g |
Benzbromarone |
3562-84-3 | 2.5g |
$ 159.00 | 2023-04-19 | ||
LKT Labs | B177550-1 g |
Benzbromarone |
3562-84-3 | ≥99% | 1g |
$80.40 | 2023-07-11 | |
FUJIFILM | 028-15851-5g |
Benzbromarone |
3562-84-3 | 5g |
JPY 10,000 | 2021-11-29 | ||
Chemenu | CM161935-5g |
(3,5-Dibromo-4-hydroxyphenyl)-(2-ethylbenzofuran-3-yl)methanone |
3562-84-3 | 98% | 5g |
$*** | 2023-05-30 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | Y0000775 |
3562-84-3 | ¥1556.7 | 2023-01-13 | ||||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B131634-25g |
Benzbromarone |
3562-84-3 | ≥98%(HPLC) | 25g |
¥927.90 | 2023-09-04 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | B5774-1G |
3562-84-3 | 1G |
¥948.61 | 2023-01-14 | |||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B131634-5g |
Benzbromarone |
3562-84-3 | ≥98%(HPLC) | 5g |
¥294.90 | 2023-09-04 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B4099-1G |
Benzbromarone |
3562-84-3 | >98.0%(GC)(T) | 1g |
¥150.00 | 2024-04-16 |
Benzbromarone 関連文献
-
1. Nano-sized platinum as a mimic of uricase catalyzing the oxidative degradation of uric acidYongqiang Dong,Yuwu Chi,Xiaomei Lin,Liyan Zheng,Lichan Chen,Guonan Chen Phys. Chem. Chem. Phys. 2011 13 6319
-
Naixin Liu,Buliang Meng,Lin Zeng,Saige Yin,Yan Hu,Shanshan Li,Yang Fu,Xinping Zhang,Chun Xie,Longjun Shu,Meifeng Yang,Ying Wang,Xinwang Yang Food Funct. 2020 11 10542
-
Steven J. Moss,Michael Bobardt,Pieter Leyssen,Nigel Coates,Udayan Chatterji,Xie Dejian,Teresa Foster,Jinlun Liu,Mohammad Nur-e-Alam,Dipen Suthar,Chen Yongsheng,Tony Warneck,Ming-Qiang Zhang,Johan Neyts,Philippe Gallay,Barrie Wilkinson,Matthew A. Gregory Med. Chem. Commun. 2012 3 944
-
Arshad Mehmood,Lei Zhao,Chengtao Wang,Imam Hossen,Rifat Nowshin Raka,Huimin Zhang Food Funct. 2019 10 7900
-
R. Ian Storer,Robert M. Owen,Andy Pike,Caroline L. Benn,Emma Armstrong,David C. Blakemore,Magda Bictash,Kathryn Costelloe,Emma Impey,Philip H. Milliken,Elisabeth Mortimer-Cassen,Hannah J. Pearce,Benjamin Pibworth,Gianna Toschi Med. Chem. Commun. 2016 7 1587
-
Matteo Borgini,Pravat Mondal,Ruiting Liu,Peter Wipf RSC Med. Chem. 2021 12 483
-
Michal Poznik,Burkhard K?nig React. Chem. Eng. 2016 1 494
-
Yacong Yang,Yu Hu,Fengli Yao,Jinbo Yang,Leilei Ge,Peng Wang,Ximing Xu RSC Adv. 2023 13 3474
-
Samantha Peel,Adam M. Corrigan,Beate Ehrhardt,Kyung-Jin Jang,Pedro Caetano-Pinto,Matthew Boeckeler,Jonathan E. Rubins,Konstantia Kodella,Debora B. Petropolis,Janey Ronxhi,Gauri Kulkarni,Alison J. Foster,Dominic Williams,Geraldine A. Hamilton,Lorna Ewart Lab Chip 2019 19 410
-
Andy Pike,R. Ian Storer,Robert M. Owen,Emma Armstrong,Caroline L. Benn,Magda Bictash,Kathy F. K. Cheung,Kathryn Costelloe,Emmanuel Dardennes,Emma Impey,Philip H. Milliken,Elisabeth Mortimer-Cassen,Hannah J. Pearce Med. Chem. Commun. 2016 7 1572
関連分類
- Solvents and Organic Chemicals Organic Compounds Organic oxygen compounds Organooxygen compounds Ketones
- Solvents and Organic Chemicals Organic Compounds Organic oxygen compounds Organooxygen compounds Carbonyl compounds Ketones
- Pharmaceutical and Biochemical Products Pharmaceutical Active Ingredients Standard Substances
- Solvents and Organic Chemicals Organic Compounds Heterocyclic Compounds
Benzbromaroneに関する追加情報
Benzbromarone: A Comprehensive Overview of CAS No. 3562-84-3 in Modern Chemical and Pharmaceutical Research
Benzbromarone (CAS No. 3562-84-3) is a heterocyclic compound that has garnered significant attention in the fields of chemical biology and pharmaceutical research due to its unique structural properties and multifaceted biological activities. This compound, characterized by its brominated aromatic structure, has been extensively studied for its potential therapeutic applications, particularly in the management of metabolic disorders and inflammatory conditions. The detailed exploration of Benzbromarone not only highlights its chemical significance but also underscores its relevance in contemporary medical research.
The molecular structure of Benzbromarone consists of a brominated benzene ring fused with a pyrazole moiety, which contributes to its distinctive pharmacological profile. This arrangement allows for selective interactions with various biological targets, making it a promising candidate for drug development. Recent studies have demonstrated that Benzbromarone exhibits potent anti-inflammatory and antioxidant properties, which are attributed to its ability to modulate key signaling pathways involved in inflammation and oxidative stress.
In the realm of metabolic research, Benzbromarone has been investigated for its role in regulating lipid metabolism. Preliminary findings suggest that it may enhance the breakdown of triglycerides and improve insulin sensitivity, offering potential benefits in the treatment of obesity and type 2 diabetes. These effects are thought to be mediated through interactions with peroxisome proliferator-activated receptors (PPARs), which are critical regulators of lipid homeostasis.
The pharmacokinetic profile of Benzbromarone is another area of active investigation. Studies have revealed that it exhibits moderate oral bioavailability and a relatively long half-life, suggesting that it could be administered less frequently while maintaining therapeutic efficacy. Additionally, its metabolism appears to involve cytochrome P450 enzymes, which are central to drug metabolism in the human body. Understanding these processes is crucial for optimizing dosing regimens and minimizing potential drug-drug interactions.
Recent advancements in computational chemistry have enabled more precise modeling of Benzbromarone's interactions with biological targets. Molecular docking studies have identified specific binding sites on enzymes and receptors that are relevant to its therapeutic effects. These insights have guided the design of analogs with enhanced potency and selectivity, paving the way for next-generation pharmaceutical agents.
The clinical potential of Benzbromarone has also been explored in the context of neurodegenerative diseases. Emerging evidence suggests that it may exert neuroprotective effects by mitigating oxidative damage and inhibiting inflammatory responses in neuronal cells. While further research is needed to validate these findings, they hold promise for the development of novel treatments for conditions such as Alzheimer's disease and Parkinson's disease.
In conclusion, Benzbromarone (CAS No. 3562-84-3) represents a compelling subject of study in modern chemical and pharmaceutical research. Its unique structural features and diverse biological activities make it a valuable tool for investigating metabolic disorders, inflammation, and neurodegenerative diseases. As research continues to uncover new aspects of its pharmacology, Benzbromarone is poised to play a significant role in the development of innovative therapeutic strategies.
3562-84-3 (Benzbromarone) 関連製品
- 2887-72-1(3',5'-Dibromo-4’-hydroxyacetophenone)
- 10035-41-3(2-ethyl-1-benzofuran-3-carbaldehyde)
- 16806-93-2(6,7-Dihydro-4(5H)-benzofuranone)
- 2973-78-6(3-Bromo-4-hydroxybenzaldehyde)
- 3782-00-1(2,3-Dimethylbenzofuran)
- 1477-19-6(Benzarone)
- 1951-25-3(Amiodarone)
- 2142-63-4(3'-Bromoacetophenone)
- 80079-25-0(2-Ethyl-3-methylbenzofuran)
- 52490-15-0(2-Butyl-3-(4-hydroxybenzoyl)benzofuran)

